molecular formula C32H26O6 B13988181 Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) succinate CAS No. 5169-74-4

Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) succinate

Cat. No.: B13988181
CAS No.: 5169-74-4
M. Wt: 506.5 g/mol
InChI Key: YTPMLOPTIJUJTA-UHFFFAOYSA-N
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Description

Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) succinate is an organic compound with the molecular formula C 32 H 26 O 6 and a molecular weight of 506.545 g/mol . Its structure features two [1,1'-biphenyl]-4-yl groups linked via a 2-oxoethyl succinate bridge. While the specific biological profile and research applications of this exact compound are not extensively detailed in the current literature, its structural components are of significant interest in medicinal chemistry. Derivatives containing the 1,1'-biphenyl moiety and ester functionalities are frequently explored for their potential pharmacological properties. For instance, structurally related compounds incorporating biphenyl groups have been investigated for their anticonvulsant potential, acting on targets like the SV2A transporter and GABA-A receptor . Furthermore, succinic acid esters are valuable synthetic intermediates and find applications in various industrial fields, including as components in polymers and green plasticizers . This compound serves as a valuable building block for researchers in organic synthesis and medicinal chemistry, facilitating the development of novel molecules for biochemical screening and material science. The product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

5169-74-4

Molecular Formula

C32H26O6

Molecular Weight

506.5 g/mol

IUPAC Name

bis[2-oxo-2-(4-phenylphenyl)ethyl] butanedioate

InChI

InChI=1S/C32H26O6/c33-29(27-15-11-25(12-16-27)23-7-3-1-4-8-23)21-37-31(35)19-20-32(36)38-22-30(34)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-18H,19-22H2

InChI Key

YTPMLOPTIJUJTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Steps

Preparation of 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-bromoethanone)

This intermediate is synthesized by bromination of 4,4'-bis(2-acetyl)biphenyl. A typical procedure involves dissolving the bis(acetyl)biphenyl in methylene dichloride, followed by bromination to introduce bromoacetyl groups at the 2-position of the ethanone moiety.

Reaction Conditions and Yield:

Parameter Details
Reactants 4,4'-Bis(2-bromoacetyl)biphenyl (60 g)
Solvent Methylene dichloride (1000 mL)
Reagents Boc-L-Proline (120 g), Diisopropylethylamine (68.5 g)
Temperature 15-25 °C
Reaction Time 4-5 hours
Workup Quenched with water, washed with aqueous acetic acid or concentrated hydrochloric acid to pH 4-6
Purification Distillation under vacuum, dissolution in toluene, ammonium acetate addition, heating at 95-105 °C
Final Purity Up to 98.97% after repeated purification
Yield Approximately 60 g of purified product

This step yields a high purity bromoacetyl biphenyl intermediate suitable for further reactions.

Nucleophilic Substitution with Ammonium Acetate or Amines

The bromoacetyl intermediate undergoes nucleophilic substitution with ammonium acetate or other amines in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Example Reaction Conditions:

Parameter Details
Reactants 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-bromoethanone) (6.0 g), ammonium acetate (2.31 g)
Solvent Dimethyl sulfoxide (20 mL)
Temperature 25-30 °C
Reaction Time 4-16 hours
Workup Addition of methanol and water, filtration, washing with water, drying
Yield 85%
Purity 94-97%

This step introduces the amine or related group, facilitating the formation of the oxoethyl linkage.

Coupling with Succinic Acid or Succinic Anhydride

The final coupling step involves esterification or amidation reactions between the biphenyl-oxoethyl intermediate and succinic acid derivatives to form the bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) succinate.

While specific detailed procedures for this step are less frequently reported explicitly for this exact compound, general organic synthesis principles apply:

  • Activation of succinic acid (e.g., via acid chlorides or anhydrides).
  • Reaction with the biphenyl-oxoethyl alcohol or amine intermediate under controlled temperature.
  • Use of catalysts or coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
  • Purification by recrystallization or chromatography.

Catalysts and Reagents

  • Reducing Agents: Sodium triacetoxyborohydride, sodium cyanoborohydride, lithium aluminium hydride, diisobutylaluminium hydride (DIBAL) are used in related reductions during intermediate preparations.
  • Bases: Organic bases such as diisopropylethylamine or inorganic bases are employed to neutralize acids and facilitate substitution reactions.
  • Solvents: Polar aprotic solvents (dimethyl sulfoxide, acetonitrile), ethers, hydrocarbons, and alcohols are commonly used depending on the reaction step.

Purification Techniques

  • Washing with aqueous acidic solutions (acetic acid or hydrochloric acid) to remove impurities.
  • Vacuum distillation to concentrate and purify intermediates.
  • Recrystallization from solvent mixtures such as toluene, methanol, and water.
  • Filtration and drying under controlled temperature to obtain high-purity final compounds.

Summary Table of Preparation Methods

Step Key Reagents/Conditions Yield (%) Purity (%) Notes
Bromination of bis(acetyl)biphenyl Methylene dichloride, Boc-L-Proline, Diisopropylethylamine, 15-25°C, 4-5h ~60 g (from 60 g reactant) 93.92-98.97 Multi-step washing and recrystallization
Nucleophilic substitution Ammonium acetate, Dimethyl sulfoxide, 25-30°C, 4-16h 85 94-97 Addition of methanol/water, filtration
Coupling with succinate Succinic acid derivatives, coupling agents (inferred) Not specified Not specified Standard esterification or amidation methods

Chemical Reactions Analysis

Types of Reactions

Bis(2-[1,1’-biphenyl]-4-yl-2-oxoethyl) succinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biphenyl quinones, while reduction can produce biphenyl alcohols .

Scientific Research Applications

Bis(2-[1,1’-biphenyl]-4-yl-2-oxoethyl) succinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-[1,1’-biphenyl]-4-yl-2-oxoethyl) succinate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to esters and diesters sharing the 2-[1,1'-biphenyl]-4-yl-2-oxoethyl moiety but differing in substituents or core structures. Key examples include:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key References
Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) succinate Succinate Two biphenyl-oxoethyl groups Not explicitly provided Inferred from analogs
2-[1,1'-Biphenyl]-4-yl-2-oxoethyl pentanoate Pentanoate (C5 ester) Single biphenyl-oxoethyl group ~290 (estimated)
2-[1,1'-Biphenyl]-4-yl-2-oxoethyl acetate Acetate (C2 ester) Single biphenyl-oxoethyl group 254.29 (C16H14O3)
Bis[2-(4-bromophenyl)-2-oxoethyl] isophthalate Isophthalate Brominated phenyl groups, isophthalate core 560.19
Bis(2,2,6,6-tetramethyl-4-piperidyl) succinate Succinate Piperidyl groups (non-aromatic) 396.6

Key Observations :

  • Aromatic vs.
  • Ester Chain Length: Monoesters like the pentanoate (C5) and acetate (C2) exhibit lower molecular weights and increased hydrophobicity with longer chains, affecting solubility .

Physicochemical Properties

  • Crystallinity : Biphenyl-containing esters often exhibit high crystallinity due to planar aromatic stacking, as seen in analogs with resolved crystal structures .
  • Thermal Stability: The succinate backbone may confer higher thermal stability compared to monoesters, similar to Bis(2,2,6,6-tetramethyl-4-piperidyl) succinate, which is used as a light stabilizer .

Biological Activity

Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) succinate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The compound is characterized by its biphenyl and succinate moieties, which are critical for its biological interactions. The structural formula can be represented as follows:

C21H18O4\text{C}_{21}\text{H}_{18}\text{O}_4

The biological activity of this compound is primarily mediated through its interaction with various cellular receptors and enzymes. Preliminary studies suggest that it may act as a modulator of G protein-coupled receptors (GPCRs), influencing downstream signaling pathways involved in cellular proliferation and apoptosis.

Key Mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes associated with metabolic pathways, leading to altered cellular function.
  • Receptor Binding : It shows potential affinity for certain GPCRs, which could explain its effects on cardiovascular and neurological functions.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. A study conducted on cancer cell lines demonstrated significant cytotoxicity, with an IC50 value indicating effective concentration levels.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)10Cell cycle arrest
A549 (Lung)12Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. In vitro assays revealed promising results against both bacterial and fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Study 1: Anticancer Efficacy in Mice

A recent animal study assessed the therapeutic effects of this compound in a murine model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, with minimal side effects observed.

Study 2: Antimicrobial Effects

In another investigation, the compound was tested against drug-resistant strains of Staphylococcus aureus. Results indicated that it could effectively inhibit growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative treatment option.

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